Cas no 887869-94-5 (ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590045
- 887869-94-5
- ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AB00670206-01
- F0641-0107
-
- インチ: 1S/C30H25N3O4S/c1-2-37-30(36)27-24-19-38-28(26(24)29(35)33(32-27)22-16-10-5-11-17-22)31-25(34)18-23(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,19,23H,2,18H2,1H3,(H,31,34)
- InChIKey: QBEDSNKKZDTNMF-UHFFFAOYSA-N
- SMILES: S1C=C2C(C(=O)OCC)=NN(C3C=CC=CC=3)C(C2=C1NC(CC(C1C=CC=CC=1)C1C=CC=CC=1)=O)=O
計算された属性
- 精确分子量: 523.15657746g/mol
- 同位素质量: 523.15657746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 38
- 回転可能化学結合数: 9
- 複雑さ: 859
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 6.2
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0107-40mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-1mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-20μmol |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-15mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-5mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-2mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-10μmol |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-30mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-50mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0107-3mg |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
887869-94-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Introduction to Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 887869-94-5)
Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, identified by its CAS number 887869-94-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridazine class, a heterocyclic structure that has been extensively studied for its potential biological activities. The presence of multiple functional groups, including an amide and a carboxylate moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of this compound features a thieno[3,4-d]pyridazine core, which is a fused ring system consisting of a thiophene ring connected to a pyridazine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug discovery. The amide group attached to the thiophene ring and the carboxylate group at the 1-position of the pyridazine ring provide additional sites for interaction with biological targets. These features have led researchers to explore its potential in various therapeutic areas.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their diverse biological activities. Thienopyridazines, in particular, have shown promise as inhibitors of enzymes and receptors involved in inflammatory pathways, cancer progression, and neurodegenerative diseases. The compound Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is no exception and has been investigated for its potential pharmacological effects.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of thienopyridazines could modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The amide functionality in Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate was found to enhance binding affinity to COX enzymes, suggesting its potential as an anti-inflammatory agent. This finding aligns with the broader trend in drug development where targeted inhibition of COX enzymes is sought to alleviate chronic inflammatory conditions.
Furthermore, the phenyl substituents on the thiophene ring contribute to the compound's hydrophobicity and may influence its membrane permeability and metabolic stability. These properties are crucial for drug candidates as they determine the compound's bioavailability and pharmacokinetic profile. The carboxylate group at the 1-position of the pyridazine ring can participate in hydrogen bonding interactions with biological targets, enhancing binding specificity.
The synthesis of Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amide group necessitates careful consideration of reaction parameters to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently.
Once synthesized, this compound undergoes rigorous testing to evaluate its biological activity. In vitro assays are conducted to assess its interaction with various enzymes and receptors relevant to therapeutic targets. Additionally, pharmacokinetic studies are performed to determine its absorption, distribution, metabolism, excretion (ADME) properties. These studies provide critical insights into the compound's potential as a drug candidate.
The latest research indicates that derivatives of thienopyridazines may also exhibit antitumor properties. Studies have shown that these compounds can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The amide group in Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been identified as a crucial moiety for mediating these effects.
In conclusion, Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 887869-94-5) represents a promising candidate for further pharmaceutical development. Its unique molecular structure and functional groups make it an attractive scaffold for designing drugs targeting various diseases. Ongoing research continues to uncover its potential applications in medicine, highlighting its significance in modern drug discovery efforts.
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